(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide

Description

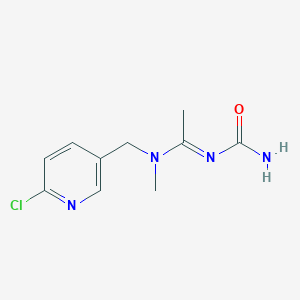

(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide is a neonicotinoid-derived compound characterized by its amidine backbone and carbamoyl functional group. Structurally, it features a 6-chloropyridin-3-ylmethyl moiety attached to an N-methylacetimidamide core, with an (E)-configuration at the imine bond (Figure 1). The carbamoyl group (–CONH₂) distinguishes it from other neonicotinoids, such as acetamiprid, which instead carries a cyano (–CN) group at the analogous position .

Properties

IUPAC Name |

(E)-1-[(6-chloropyridin-3-yl)methyl-methylamino]ethylideneurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c1-7(14-10(12)16)15(2)6-8-3-4-9(11)13-5-8/h3-5H,6H2,1-2H3,(H2,12,16)/b14-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBUGOZWWNMPPC-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(=O)N)N(C)CC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\C(=O)N)/N(C)CC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037482 | |

| Record name | Acetamiprid metabolite IM-1-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215366-29-3 | |

| Record name | Acetamiprid metabolite IM-1-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine and N-methylacetimidamide.

Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Reaction Steps: The synthesis involves multiple steps, including nucleophilic substitution, carbamoylation, and imidation reactions.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted acetimidamides and shares structural homology with several neonicotinoids and their metabolites. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Distinctions and Implications

However, this substitution likely diminishes insecticidal potency, as cyano groups are critical for receptor binding in neonicotinoids . In contrast, the carbamoyl derivative’s higher molecular weight (241.68) suggests greater persistence in environmental matrices .

Biodegradation Pathways: Microbial degradation of neonicotinoids often involves oxidative N-demethylation or hydroxylation. For example, Ochrobactrum sp. strain DF-1 metabolizes nitenpyram into intermediates like N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine (MW 207.5) . Similarly, the carbamoyl compound may undergo hydrolysis to yield N-methylacetamide derivatives, as observed in acetamiprid degradation .

The carbamoyl analogue’s toxicity profile remains uncharacterized, but its structural similarity warrants caution. Notably, metabolites like CPMHA (from nitenpyram) exhibit reduced acute toxicity compared to parent compounds .

Biological Activity

(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide, with CAS number 215366-29-3, is a synthetic organic compound that belongs to the class of carbamoyl derivatives. Its unique structure, characterized by a chloropyridine moiety, positions it as a subject of interest in various biological and medicinal research fields. This article explores its biological activity, including potential therapeutic effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClN₄O |

| Molecular Weight | 240.69 g/mol |

| CAS Number | 215366-29-3 |

| Purity | Specification varies |

| Storage Conditions | Inert atmosphere, 2-8°C |

Research indicates that compounds containing chloropyridine groups often exhibit significant biological activities, including antimicrobial and anticancer properties. The mechanism by which this compound exerts its effects may involve:

- Inhibition of Cellular Pathways : Similar compounds have been shown to interfere with specific cellular signaling pathways, potentially leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to cell death mechanisms.

- Interaction with Receptors : It is hypothesized that this compound could interact with nicotinic acetylcholine receptors (nAChRs), similar to other neonicotinoids like acetamiprid, which have been shown to affect neuronal activity and viability .

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties. For instance, compounds with similar structures have been investigated for their ability to induce apoptosis in various cancer cell lines. The following table summarizes findings from relevant studies:

| Study Reference | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| SH-SY5Y (neuroblastoma) | 4.26 | Induction of apoptosis via ROS generation | |

| Various cancer lines | Varies | Inhibition of cell proliferation |

Antimicrobial Activity

The potential antimicrobial activity of this compound has also been explored. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi.

Case Studies

- Neurotoxicity Assessment : A study on acetamiprid highlighted the neurotoxic potential associated with chloropyridine derivatives, indicating that similar compounds might also exhibit neurotoxic effects under certain conditions . This underscores the importance of further research into the safety profile of this compound.

- Therapeutic Applications : The compound's structural similarities to known therapeutic agents suggest potential applications in treating diseases where modulation of cellular pathways is beneficial. Ongoing research aims to elucidate its full pharmacological profile.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitution and methyl group positions. For example, the methyl group on the acetimidamide backbone appears as a singlet at δ 2.8–3.1 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺ at m/z 283.0821 (calculated for C₁₁H₁₅ClN₄O) .

- Infrared Spectroscopy (IR) : A strong absorption band at ~1680 cm⁻¹ confirms the carbamoyl C=O stretch .

How is this compound identified in environmental samples?

Basic Research Question

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize chromatographic separation using a C18 column (2.1 × 100 mm, 1.7 µm) and a gradient of 0.1% formic acid in water/acetonitrile. The compound elutes at ~6.2 min with transitions m/z 283 → 168 (quantifier) and 283 → 126 (qualifier) .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges recovers >85% from water/soil matrices .

How can researchers resolve contradictions in proposed biodegradation pathways of this compound?

Advanced Research Question

Conflicting reports on aerobic vs. anaerobic degradation pathways require:

- Isotopic Labeling : Use ¹⁴C-labeled compound to track mineralization products (e.g., 6-chloronicotinic acid) in soil microcosms .

- Comparative Metabolite Profiling : Employ high-resolution LC-QTOF-MS to distinguish between microbial metabolites (e.g., desmethyl derivatives) and abiotic hydrolysis products .

- Enzyme Inhibition Studies : Add cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to soil systems to clarify enzymatic vs. non-enzymatic pathways .

What computational methods are effective for modeling the receptor interactions of this compound?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina to predict binding affinities to nicotinic acetylcholine receptors (nAChRs). The chloropyridinyl group shows strong π-π stacking with Tyr-185 in the receptor’s active site .

- Molecular Dynamics (MD) : GROMACS simulations (50 ns) reveal stability of hydrogen bonds between the carbamoyl group and Glu-148 residue .

- QSAR Models : Develop quantitative structure-activity relationships using Hammett constants (σ) to predict bioactivity against pest species .

What challenges arise in crystallographic structure determination of this compound?

Advanced Research Question

- Crystal Growth : Slow evaporation from ethanol/water (1:1) at 4°C yields diffraction-quality crystals. Disorder in the carbamoyl group often requires anisotropic displacement parameter refinement .

- Data Collection : Use synchrotron radiation (λ = 0.710–0.920 Å) to resolve weak reflections. SHELXL refinement with twin laws (e.g., -h, -k, l) mitigates twinning issues .

- Validation : PLATON ADDSYM checks for missed symmetry, and Hirshfeld surface analysis confirms hydrogen-bonding networks .

How can structural isomers of this compound be differentiated analytically?

Advanced Research Question

- Chiral Chromatography : Use a Chiralpak IG-U column (4.6 × 250 mm) with hexane/isopropanol (80:20) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min) .

- 2D NMR (NOESY) : Correlate spatial proximity of the methyl group and chloropyridinyl moiety to confirm E-configuration (NOE cross-peak between H-2 and H-7) .

- Ion Mobility Spectrometry (IMS) : Differentiate diastereomers via collision cross-section (CCS) values (e.g., 185 Ų vs. 192 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.